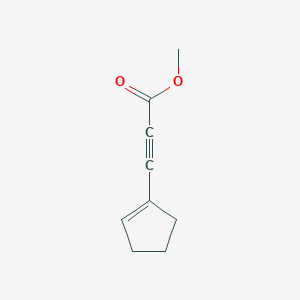
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is an organic compound with the molecular formula C10H10O2. It is a derivative of cyclopentene and propynoate, characterized by the presence of a cyclopentenyl group attached to a propynoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) typically involves the reaction of cyclopentenone with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives or carboxylic acids.
Reduction: Formation of cyclopentene or cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentenyl esters.
Wissenschaftliche Forschungsanwendungen
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl prop-2-ynoate: A simpler ester with similar reactivity but lacking the cyclopentenyl group.
Cyclopentenone derivatives: Compounds with similar ring structures but different functional groups.
Propargyl esters: Esters containing the propynoate moiety but with different substituents.
Uniqueness
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is unique due to the combination of the cyclopentenyl and propynoate groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
169478-78-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
TYSLSLIGDJCFAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CCCC1 |
Kanonische SMILES |
COC(=O)C#CC1=CCCC1 |
Synonyme |
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















